molecular formula C49H50N2O10 B13418282 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester

Cat. No.: B13418282
M. Wt: 826.9 g/mol
InChI Key: MULCYESMRGEYCS-BGCVFVBSSA-N
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Description

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester is a complex organic compound with the molecular formula C49H50N2O10 and a molecular weight of 826.93 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as esters, acetyl groups, and benzyl ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranosyl moiety using benzyl groups. This is followed by the acetylation of the 6-OH group. The tryptophan derivative is then introduced through a coupling reaction, often using carbodiimide reagents to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as the use of automated synthesizers and high-throughput screening, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include deprotected sugars, modified tryptophan derivatives, and various substituted benzyl ethers.

Scientific Research Applications

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester apart is its combination of multiple functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C49H50N2O10

Molecular Weight

826.9 g/mol

IUPAC Name

methyl (2R)-3-[2-[(2S,3S,4S,5S,6S)-6-(acetyloxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-yl]-1H-indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C49H50N2O10/c1-33(52)56-32-42-44(57-28-34-17-7-3-8-18-34)46(58-29-35-19-9-4-10-20-35)47(59-30-36-21-11-5-12-22-36)45(61-42)43-39(38-25-15-16-26-40(38)50-43)27-41(48(53)55-2)51-49(54)60-31-37-23-13-6-14-24-37/h3-26,41-42,44-47,50H,27-32H2,1-2H3,(H,51,54)/t41-,42+,44+,45+,46-,47+/m1/s1

InChI Key

MULCYESMRGEYCS-BGCVFVBSSA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C3=CC=CC=C3N2)C[C@H](C(=O)OC)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=C(C3=CC=CC=C3N2)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

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